molecular formula C16H14BrClN2O3 B11106835 2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(2-hydroxy-4-methylphenyl)methylidene]acetohydrazide

2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(2-hydroxy-4-methylphenyl)methylidene]acetohydrazide

Cat. No.: B11106835
M. Wt: 397.6 g/mol
InChI Key: PRHSJZQORFOYKQ-UFWORHAWSA-N
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Description

2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(2-hydroxy-4-methylphenyl)methylidene]acetohydrazide is a chemical compound with the molecular formula C16H14BrClN2O3. It is known for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of bromine, chlorine, and phenoxy groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(2-hydroxy-4-methylphenyl)methylidene]acetohydrazide typically involves a multi-step process. One common method includes the following steps:

    Preparation of 2-bromo-4-chlorophenol: This step involves the bromination and chlorination of phenol to obtain 2-bromo-4-chlorophenol.

    Formation of 2-(2-bromo-4-chlorophenoxy)acetic acid: The 2-bromo-4-chlorophenol is then reacted with chloroacetic acid to form 2-(2-bromo-4-chlorophenoxy)acetic acid.

    Synthesis of 2-(2-bromo-4-chlorophenoxy)acetohydrazide: The 2-(2-bromo-4-chlorophenoxy)acetic acid is converted to its hydrazide form by reacting with hydrazine hydrate.

    Condensation with 2-hydroxy-4-methylbenzaldehyde: Finally, the 2-(2-bromo-4-chlorophenoxy)acetohydrazide is condensed with 2-hydroxy-4-methylbenzaldehyde to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(2-hydroxy-4-methylphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide and various nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(2-hydroxy-4-methylphenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(2-hydroxy-4-methylphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(2-hydroxy-4-methylphenyl)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H14BrClN2O3

Molecular Weight

397.6 g/mol

IUPAC Name

2-(2-bromo-4-chlorophenoxy)-N-[(E)-(2-hydroxy-4-methylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H14BrClN2O3/c1-10-2-3-11(14(21)6-10)8-19-20-16(22)9-23-15-5-4-12(18)7-13(15)17/h2-8,21H,9H2,1H3,(H,20,22)/b19-8+

InChI Key

PRHSJZQORFOYKQ-UFWORHAWSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Br)O

Canonical SMILES

CC1=CC(=C(C=C1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Br)O

Origin of Product

United States

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